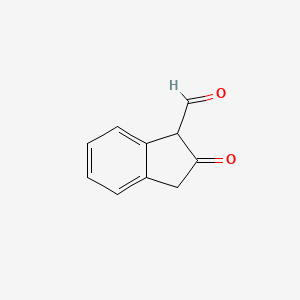
1-Formyl-2-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-formylindan-2-one is a formylindanone. It derives from an indan-2-one.
Scientific Research Applications
Chemical Synthesis Techniques
1-Formyl-2-indanone and its derivatives, part of the 1-indanone family, are synthesized through various methods, leveraging starting materials like carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. These methods are well-documented, covering original and patent literature extensively (Turek et al., 2017). Innovative synthesis approaches also include the Vilsmeier-Haack-Arnold reaction for specific derivatives like 1-Chloro-2-formyl indenes and tetralenes, demonstrating the versatility of this compound in chemical reactions (Chanda et al., 2011).
Biological and Medicinal Applications
1-Formyl-2-indanone derivatives boast a broad range of biological activities, serving as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Their flexibility extends to treating neurodegenerative diseases and even in agricultural applications like insecticides, fungicides, and herbicides (Turek et al., 2017).
Neurological Treatment Potentials
Exploring the scope of 1-Formyl-2-indanone in neuroscience, methoxy substituted 2-benzylidene-1-indanone derivatives have been identified as A1 and A2A antagonists, showing potential in treating neurological conditions. Some compounds in this category have demonstrated affinity in the nanomolar range, indicating significant potency (Janse van Rensburg et al., 2019).
properties
Product Name |
1-Formyl-2-indanone |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,9H,5H2 |
InChI Key |
TTZVRMUMCHLXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



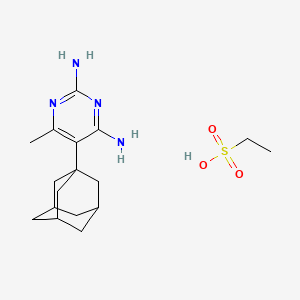
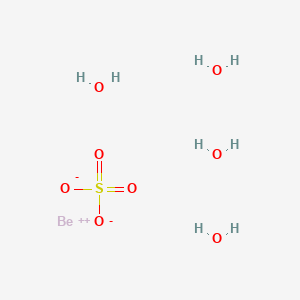

![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)
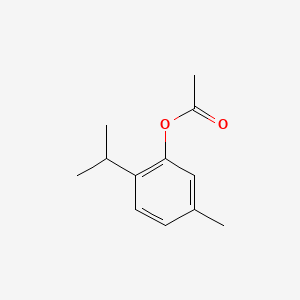
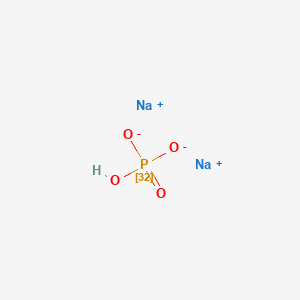
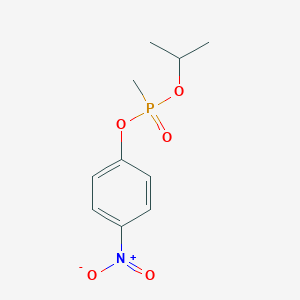
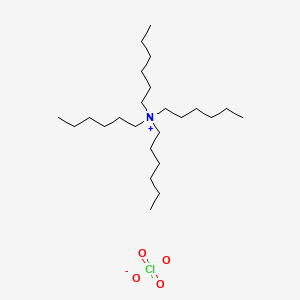
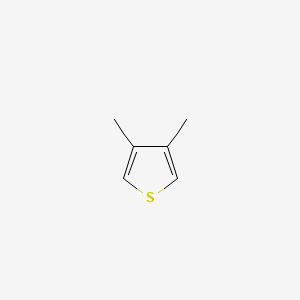
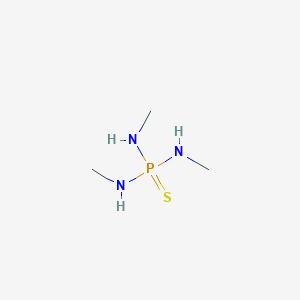
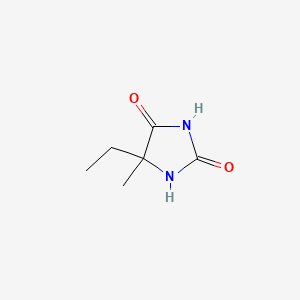
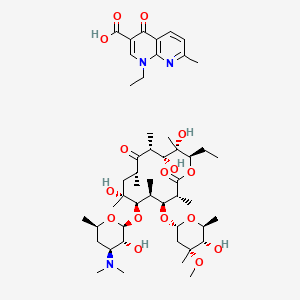
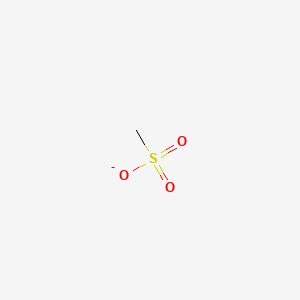
![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)